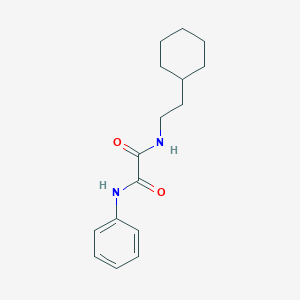
N-(2-cyclohexylethyl)-N'-phenylethanediamide
Overview
Description
N-(2-cyclohexylethyl)-N'-phenylethanediamide, also known as CXE, is a chemical compound used in scientific research for its potential as a selective antagonist of the TRPV1 receptor. This receptor is involved in pain sensation, and CXE has been studied for its potential as a pain reliever. In
Scientific Research Applications
N-(2-cyclohexylethyl)-N'-phenylethanediamide has been studied for its potential as a pain reliever due to its ability to selectively antagonize the TRPV1 receptor. This receptor is involved in pain sensation, and this compound has been shown to reduce pain in animal models. This compound has also been studied for its potential as an anti-inflammatory agent, as the TRPV1 receptor is involved in inflammation.
Mechanism of Action
N-(2-cyclohexylethyl)-N'-phenylethanediamide selectively antagonizes the TRPV1 receptor, which is involved in pain sensation and inflammation. By blocking this receptor, this compound can reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. This compound has been found to have no significant effect on motor function or coordination in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-cyclohexylethyl)-N'-phenylethanediamide in lab experiments is its selectivity for the TRPV1 receptor, which allows for more targeted research. However, this compound has been found to have poor solubility in water, which can make it difficult to use in some experiments. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
Future research on N-(2-cyclohexylethyl)-N'-phenylethanediamide could explore its potential as a pain reliever and anti-inflammatory agent in humans. Studies could also investigate its potential as an anxiolytic agent. Further research could also explore ways to improve the solubility and half-life of this compound to make it more useful in lab experiments.
properties
IUPAC Name |
N-(2-cyclohexylethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(16(20)18-14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOFMJSVKOCCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



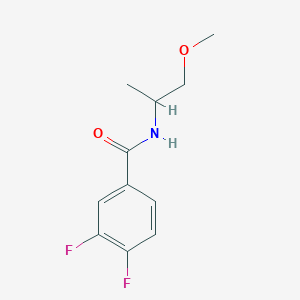
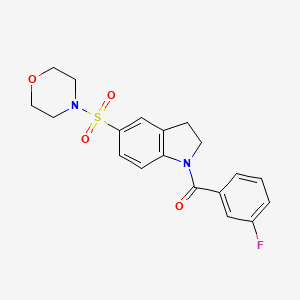
![N-[4-(aminocarbonyl)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B4846569.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846570.png)
![2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride](/img/structure/B4846573.png)

![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4846592.png)
![3-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846598.png)
![N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4846606.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4846616.png)
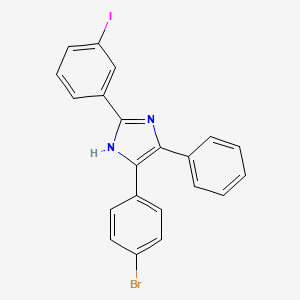
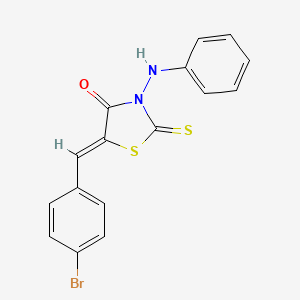
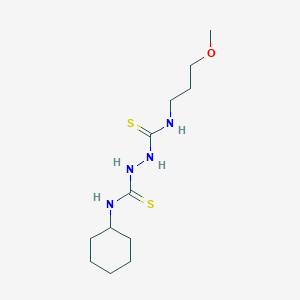
![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)